molecular formula C7H11N3OS B1416146 2-Morpholin-4-YL-thiazol-4-ylamine CAS No. 695147-00-3

2-Morpholin-4-YL-thiazol-4-ylamine

Cat. No. B1416146
M. Wt: 185.25 g/mol
InChI Key: HGXLNZXTYOPVHM-UHFFFAOYSA-N
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Description

2-Morpholin-4-YL-thiazol-4-ylamine is a chemical compound with the molecular formula C7H11N3OS and a molecular weight of 185.24674 . It is a compound that falls under the category of morpholines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 2-Morpholin-4-YL-thiazol-4-ylamine can be determined using various techniques. These properties include hardness, topography, hydrophilicity, and others, which are known to be important parameters in the biological evaluation of materials .

Scientific Research Applications

1. Inhibitors of Phosphoinositide 3-Kinase

2-Morpholin-4-YL-thiazol-4-ylamine derivatives have been identified as potent and selective inhibitors of phosphoinositide 3-kinase, crucial for tumor growth inhibition. These derivatives demonstrate utility in xenograft models of tumor growth, suggesting potential in cancer treatment (Alexander et al., 2008).

2. Potential Antioxidants

These compounds have been studied for their antioxidant activities. The QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives highlights their potential as antioxidants. The study found that antioxidant activity is influenced by molecular descriptors such as lipophilicity and dipole moment (Drapak et al., 2019).

3. Antimicrobial Activity

Morpholine-containing 2-R-phenyliminothiazole derivatives exhibit antimicrobial activity, particularly against gram-positive and gram-negative strains of microorganisms. This suggests potential application in developing new antimicrobial drugs (Yeromina et al., 2019).

4. Antitumor Properties

N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, which include 2-morpholin-4-yl-2-oxoacetamides, have been synthesized and shown to possess antitumor properties. This suggests a promising avenue for the development of new anticancer agents (Horishny et al., 2020).

5. Synthesis of Bioactive Thiazole Derivatives

Research has been conducted on the synthesis of bioactive thiazole derivatives linked to N-phenylmorpholine, showing potential in both antimicrobial and anti-cancer activities. These compounds exhibit binding with SS-DNA, suggesting potential application in genetic research (Farghaly et al., 2020).

6. DNA-Dependent Protein Kinase Inhibitors

Compounds such as 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a precursor in the synthesis of DNA-dependent protein kinase inhibitors, have been developed. These compounds show promise in enhancing the efficacy of cancer treatments (Aristegui et al., 2006).

Future Directions

While specific future directions for 2-Morpholin-4-YL-thiazol-4-ylamine are not available, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies .

properties

IUPAC Name

2-morpholin-4-yl-1,3-thiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c8-6-5-12-7(9-6)10-1-3-11-4-2-10/h5H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXLNZXTYOPVHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652837
Record name 2-(Morpholin-4-yl)-1,3-thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholin-4-YL-thiazol-4-ylamine

CAS RN

695147-00-3
Record name 2-(Morpholin-4-yl)-1,3-thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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